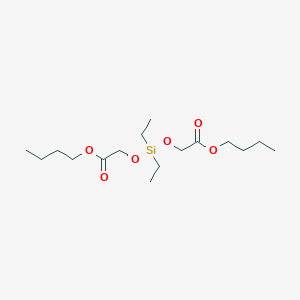
Butyl 4,4-diethyl-7-oxo-3,5,8-trioxa-4-siladodecan-1-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4,4-diethyl-7-oxo-3,5,8-trioxa-4-siladodecan-1-oate is a complex organic compound with a unique structure that includes silicon, oxygen, and carbon atoms
Preparation Methods
The synthesis of Butyl 4,4-diethyl-7-oxo-3,5,8-trioxa-4-siladodecan-1-oate involves multiple steps, typically starting with the preparation of the silicon-containing precursor. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Butyl 4,4-diethyl-7-oxo-3,5,8-trioxa-4-siladodecan-1-oate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include specific solvents, temperature control, and the presence of catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Butyl 4,4-diethyl-7-oxo-3,5,8-trioxa-4-siladodecan-1-oate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: It may be used in studies involving silicon-containing compounds and their interactions with biological systems.
Industry: It can be used in the production of specialized materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which Butyl 4,4-diethyl-7-oxo-3,5,8-trioxa-4-siladodecan-1-oate exerts its effects involves its interaction with specific molecular targets and pathways. The silicon atom in its structure may play a crucial role in its reactivity and interactions with other molecules. Detailed studies are required to fully understand the pathways involved.
Comparison with Similar Compounds
Similar compounds to Butyl 4,4-diethyl-7-oxo-3,5,8-trioxa-4-siladodecan-1-oate include:
Butyl 4,4-dimethyl-7-oxo-3,5,8-trioxa-4-siladodecan-1-oate: This compound has a similar structure but with methyl groups instead of ethyl groups.
Butyl 4,4,6,6,8,8-hexamethyl-11-oxo-3,5,7,9,12-pentaoxa-4,6,8-trisilahexadecan-1-oate: This compound has additional silicon and oxygen atoms, making it more complex.
The uniqueness of this compound lies in its specific arrangement of atoms and the presence of ethyl groups, which may confer different reactivity and applications compared to its similar compounds.
Properties
CAS No. |
64470-91-3 |
|---|---|
Molecular Formula |
C16H32O6Si |
Molecular Weight |
348.51 g/mol |
IUPAC Name |
butyl 2-[(2-butoxy-2-oxoethoxy)-diethylsilyl]oxyacetate |
InChI |
InChI=1S/C16H32O6Si/c1-5-9-11-19-15(17)13-21-23(7-3,8-4)22-14-16(18)20-12-10-6-2/h5-14H2,1-4H3 |
InChI Key |
PBMQAXKYJUZNMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CO[Si](CC)(CC)OCC(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















